Cas no 453584-88-8 (4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide)

4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 化学的及び物理的性質
名前と識別子
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- 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide
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- インチ: 1S/C21H27NO3/c1-21(2,3)16-10-12-18(13-11-16)25-14-6-9-20(23)22-17-7-5-8-19(15-17)24-4/h5,7-8,10-13,15H,6,9,14H2,1-4H3,(H,22,23)
- InChIKey: FDSJGSWZXPCEIX-UHFFFAOYSA-N
- SMILES: C(CCCOC1C=CC(=CC=1)C(C)(C)C)(=O)NC1=CC=CC(OC)=C1
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3097-3522-1mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-15mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-4mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-40mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-2μmol |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-20μmol |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-10mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-5mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-20mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3097-3522-3mg |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide |
453584-88-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamideに関する追加情報
Chemical Profile of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide (CAS No. 453584-88-8)
4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide, identified by its CAS number 453584-88-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of amides, characterized by a carbonyl group (-CO-) bonded to a nitrogen atom, which is further connected to an alkyl or aryl group. The presence of both tert-butyl and methoxy substituents in its molecular structure imparts distinct physicochemical characteristics, making it a candidate for various applications in medicinal chemistry.
The molecular structure of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide consists of a butanamide backbone, with a phenoxy group attached at the fourth carbon position and another phenyl ring substituted with a methoxy group at the third position. The tert-butyl group enhances the lipophilicity of the molecule, which is often a critical factor in drug design for improving membrane permeability and bioavailability. Conversely, the methoxy group introduces polarity and can influence metabolic stability, making this compound an interesting candidate for further investigation.
In recent years, there has been significant interest in amide-based compounds due to their role as key pharmacophores in numerous therapeutic agents. The structural motif of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide aligns well with this trend, as it combines lipophilic and hydrophilic elements in a balanced manner. This balance is particularly important in drug discovery, where optimizing solubility and bioavailability is crucial for therapeutic efficacy.
Recent studies have highlighted the potential of amide derivatives as modulators of biological pathways. For instance, amides have been shown to interact with various enzymes and receptors, making them valuable scaffolds for developing small-molecule inhibitors. The specific arrangement of substituents in 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide may contribute to its ability to bind effectively to biological targets, although detailed interaction studies are still needed.
The synthesis of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, this involves the formation of an amide bond between a carboxylic acid derivative and an amine group. The introduction of the tert-butyl and methoxy groups often requires protective group strategies to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may also be employed to achieve higher yields and purities.
The physicochemical properties of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide, including its melting point, solubility, and stability, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, such as formulation in pharmaceuticals or use as an intermediate in chemical synthesis. For example, solubility data can guide decisions on whether the compound should be used in aqueous or lipid-based formulations.
In the context of drug development, 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide may serve as a lead compound or building block for more complex molecules. Medicinal chemists often modify such compounds by introducing additional functional groups or altering existing ones to improve potency, selectivity, or pharmacokinetic profiles. The presence of both lipophilic and polar elements in its structure provides flexibility for such modifications.
Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to predict the behavior of molecules before conducting expensive experimental trials. Molecular docking studies can simulate the interaction between 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide and potential biological targets, providing insights into its binding affinity and mode of action. Such virtual screening efforts can significantly accelerate the identification of promising candidates for further experimental validation.
The role of amides in medicinal chemistry extends beyond their structural versatility; they also play a crucial role in modulating protein-protein interactions and enzyme activity. For example, amide-based inhibitors have been developed against targets such as kinases and proteases, which are implicated in various diseases. The specific substitution pattern in 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide may confer unique interactions with biological macromolecules, warranting further exploration.
Evaluation of the metabolic stability of 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is essential for assessing its potential as a drug candidate. Metabolic studies can identify key pathways through which the compound is degraded in vivo, providing critical information for optimizing pharmacokinetic properties. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify metabolites and determine half-life values under physiological conditions.
The environmental impact and biodegradability of chemical compounds are increasingly important considerations in drug development. While 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide is not classified as hazardous under current regulations, understanding its environmental fate can help mitigate potential ecological risks associated with its production and use. Biodegradation studies may reveal how this compound interacts with microbial communities and breaks down into less toxic products over time.
In conclusion, 4-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)butanamide (CAS No. 453584-88-8) represents a promising compound with diverse applications in pharmaceutical research due to its unique structural features and physicochemical properties. Its combination of lipophilic and polar elements makes it an attractive candidate for further exploration as a lead molecule or intermediate in drug discovery efforts aimed at addressing unmet medical needs.
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